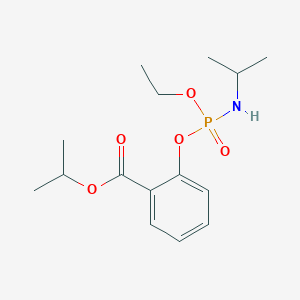![molecular formula C16H21ClN2O2 B150192 N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride CAS No. 139193-87-6](/img/structure/B150192.png)
N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine hydrochloride, also known as DMXB-A, is a selective nicotinic acetylcholine receptor (nAChR) agonist. It has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride selectively activates α7 nAChRs, which are primarily located in the central nervous system. Activation of α7 nAChRs leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. This results in improved cognitive function, memory, and attention.
Biochemische Und Physiologische Effekte
N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has been shown to improve cognitive function, memory, and attention in animal models and human clinical trials. It has also been shown to increase the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has a short half-life and is rapidly metabolized in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has several advantages for lab experiments. It is highly selective for α7 nAChRs and has a short half-life, which allows for precise control of its effects. However, N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride is expensive and difficult to synthesize, which limits its availability for lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride. One area of research is the development of more efficient synthesis methods to increase its availability for lab experiments. Another area of research is the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, such as autism and attention deficit hyperactivity disorder. Additionally, the development of more potent and selective α7 nAChR agonists could lead to the development of more effective treatments for cognitive impairment.
Synthesemethoden
The synthesis of N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride involves several steps. The starting material is 2-bromoethylamine hydrobromide, which is reacted with 2-(3-methyl-1,2-oxazol-5-yl)acetaldehyde to form 2-(3-methyl-1,2-oxazol-5-yl)ethylamine. This intermediate is then reacted with 2-(2-bromo-4,5-dimethoxyphenyl)ethanol to form DMXB. Finally, DMXB is reacted with hydrochloric acid to form N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride hydrochloride.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has been shown to improve cognitive function, memory, and attention in animal models and human clinical trials.
Eigenschaften
CAS-Nummer |
139193-87-6 |
|---|---|
Produktname |
N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride |
Molekularformel |
C16H21ClN2O2 |
Molekulargewicht |
308.8 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-13-12-15(20-17-13)9-8-14-6-4-5-7-16(14)19-11-10-18(2)3;/h4-9,12H,10-11H2,1-3H3;1H/b9-8+; |
InChI-Schlüssel |
ZNDYHTXLWJKSMR-HRNDJLQDSA-N |
Isomerische SMILES |
CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCCN(C)C.Cl |
SMILES |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN(C)C.Cl |
Kanonische SMILES |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN(C)C.Cl |
Synonyme |
N,N-dimethyl-2-[2-[(E)-2-(3-methyloxazol-5-yl)ethenyl]phenoxy]ethanami ne hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



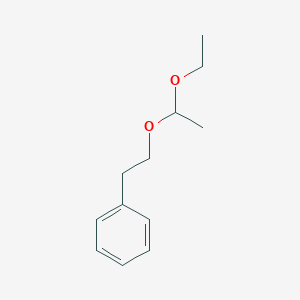
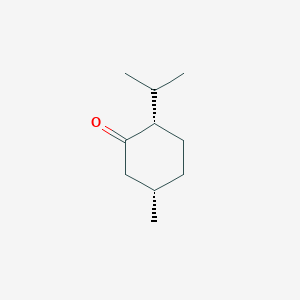
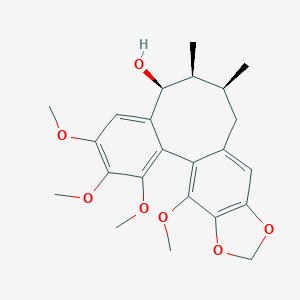
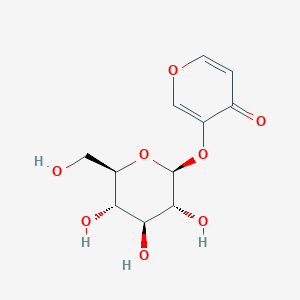
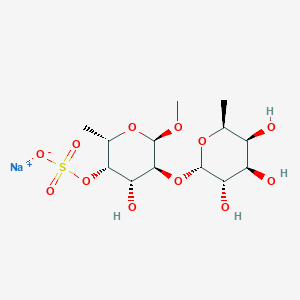
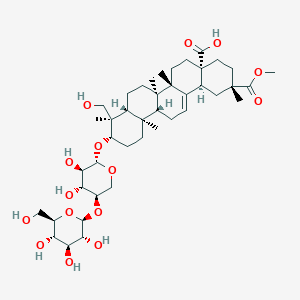

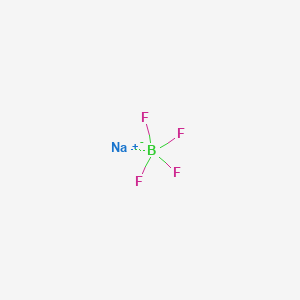

![3-Ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B150134.png)
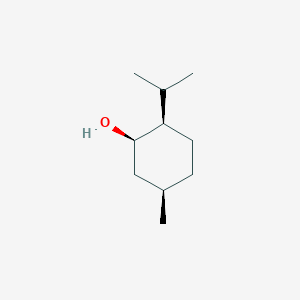
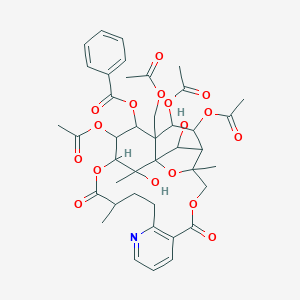
![2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B150140.png)
